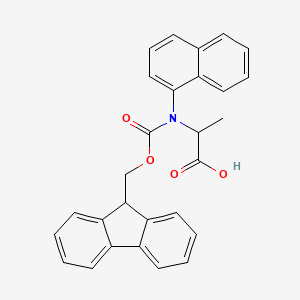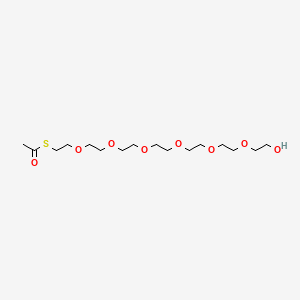
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is a complex organic compound that features a pyridine-disulfide moiety. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate typically involves multiple steps. One common method includes the reaction of N-hydroxysuccinimide (NHS) with a carboxylic acid derivative to form an NHS ester. This ester is then reacted with a pyridine-disulfide containing amine under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Major Products Formed
Substitution Products: Amides, thioesters
Reduction Products: Thiols
Oxidation Products: Disulfides
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to create targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The compound exerts its effects primarily through the formation of stable linkages with biomolecules. The NHS ester reacts with primary amines to form amide bonds, while the pyridine-disulfide moiety can form disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile linker in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate offers unique advantages due to its specific functional groups. The combination of NHS ester and pyridine-disulfide moieties provides dual reactivity, making it highly versatile for various bioconjugation and drug delivery applications .
Propriétés
Formule moléculaire |
C17H21N3O6S2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]propanoate |
InChI |
InChI=1S/C17H21N3O6S2/c21-13(7-12-27-28-14-3-1-2-8-19-14)18-9-11-25-10-6-17(24)26-20-15(22)4-5-16(20)23/h1-3,8H,4-7,9-12H2,(H,18,21) |
Clé InChI |
DLSIBCBYIRQWPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


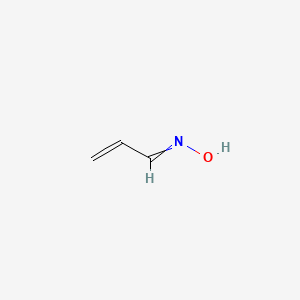
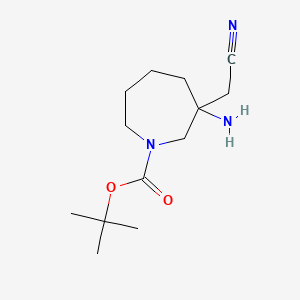

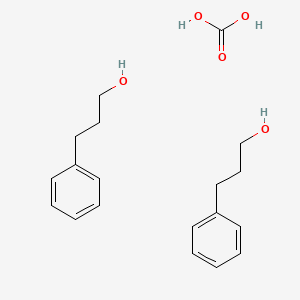

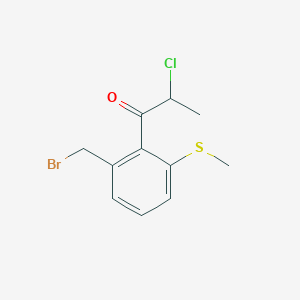
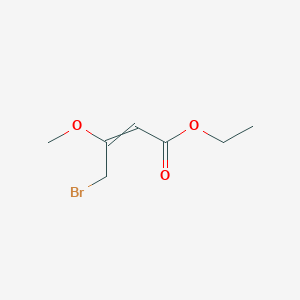


![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)


